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Compound of Interest

Compound Name: Eosin b(2-)

Cat. No.: B1242014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the differential staining of plant

tissues using Eosin B as a cytoplasmic counterstain, particularly in conjunction with Safranin for

the visualization of lignified and cellulosic tissues. While the classic Safranin and Fast Green

combination is more common in botanical microtechnique, Eosin B offers a viable alternative

for achieving a red/pink contrast for cytoplasm and non-lignified cell walls against the red of

lignified and cutinized elements.

Principle of Differential Staining
This protocol is a differential staining technique that utilizes two dyes of contrasting colors to

distinguish between different cell and tissue types within a plant section.

Safranin: This is a basic dye that stains acidic cellular components. In plant tissues, it has a

high affinity for lignified and suberized cell walls, staining them red. It also stains nuclei and

chromosomes.

Eosin B: This is an acidic, negatively charged dye.[1][2] It stains basic, positively charged

components, such as proteins in the cytoplasm and cellulosic cell walls, in shades of pink to

reddish-pink.[1]

The sequential application of these dyes, with appropriate dehydration and clearing steps,

results in a preparation where lignified tissues (like xylem and sclerenchyma) appear red, and
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parenchymatous tissues, cytoplasm, and cellulosic walls (of cortex, pith, and phloem) are

stained pink or red.

Data Presentation: Reagent and Solution
Preparation
The following tables summarize the formulations for the necessary staining solutions.

Table 1: Safranin O Staining Solution

Component
Concentration/Amo
unt

Solvent Notes

Safranin O 1.0 g 100 mL 95% Ethanol

This creates a 1%

stock solution. It

should be stored in a

tightly sealed bottle.

Working Solution 50 mL 50 mL Distilled Water

Dilute the stock

solution 1:1 with

distilled water for a

0.5% working solution

in approximately 50%

ethanol.

Table 2: Eosin B (2-) Counterstain Solution
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Component
Concentration/Amo
unt

Solvent Notes

Eosin B Powder 1.0 g 100 mL 80% Ethanol

This creates a 1%

working solution.

Eosin Y is often used

interchangeably.[1]

Glacial Acetic Acid 0.5 mL N/A

Adding a small

amount of acetic acid

can enhance the

staining intensity and

provide deeper red

shades.[2]

Table 3: Dehydrating and Clearing Agents

Reagent Purpose

Ethanol Series (30%, 50%, 70%, 95%,

Absolute)

Dehydration of tissue sections before and after

staining.

Xylene
Clearing agent to make the tissue transparent

and miscible with the mounting medium.

Acid Alcohol (1% HCl in 70% Ethanol)
Differentiating agent to remove excess Safranin

stain from non-lignified tissues.

Experimental Protocol: Safranin and Eosin B Double
Staining
This protocol is designed for paraffin-embedded plant tissue sections. Adjustments may be

necessary for free-hand or frozen sections.

1. Deparaffinization and Rehydration:

Place slides in Xylene for 10 minutes to dissolve the paraffin wax. Repeat with fresh Xylene.
Transfer slides to Absolute Ethanol for 5 minutes.
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Hydrate the sections by passing them through a descending series of ethanol
concentrations: 95%, 70%, 50%, and 30% ethanol, for 3-5 minutes each.[3]
Rinse thoroughly in distilled water.

2. Primary Staining with Safranin:

Immerse the slides in the Safranin O working solution. Staining time can vary significantly
depending on the tissue type and thickness, typically from 30 minutes to 2 hours.[4]
Rinse gently in distilled water to remove excess stain.

3. Differentiation:

Dip the slides briefly (a few seconds) in 70% acid alcohol to de-stain.
Immediately rinse thoroughly with running tap water to stop the acid's action.
Check under a microscope: lignified elements should be a distinct red, while parenchyma
cells should be faint pink or colorless. If over-stained, repeat the differentiation step briefly.

4. Counterstaining with Eosin B:

Dehydrate the sections through an ascending ethanol series: 50% and 70% ethanol, for 2
minutes each.
Immerse the slides in the 1% Eosin B solution for 1 to 3 minutes.[5] The optimal time should
be determined empirically.
Rinse briefly in 95% ethanol to remove excess Eosin.

5. Dehydration, Clearing, and Mounting:

Complete the dehydration in two changes of Absolute Ethanol, 5 minutes each.
Clear the sections by immersing them in two changes of Xylene, 5-10 minutes each.
Mount the coverslip with a drop of a suitable mounting medium (e.g., DPX or Canada
Balsam).

Expected Results:

Lignified Tissues (Xylem, Sclerenchyma): Red to dark red[6]

Cutinized Tissues (Cuticle): Red[6]

Nuclei and Chromosomes: Red[4]
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Cytoplasm and Parenchyma: Pink to reddish-pink[2]

Cellulosic Cell Walls (Cortex, Pith): Pink[2]

Visualizations
The following diagrams illustrate the logical workflow of the staining protocol.
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Caption: Experimental workflow for Safranin and Eosin B double staining.
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Staining Agents & Affinity Plant Tissue Components Staining Outcome

Safranin O (Basic Dye) Stains acidic components Lignified & Suberized Walls e.g., Xylem, Sclerenchyma

Eosin B (Acidic Dye) Stains basic components Cytoplasm & Cellulosic Walls e.g., Parenchyma, Phloem

Red / Dark Red

Pink / Reddish-Pink

Click to download full resolution via product page

Caption: Logical relationship of dyes to plant tissues and expected results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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